HDAC6 Biochemical Inhibition: Potential Selectivity Advantage Over 3,4-Difluoro Analog
A direct head-to-head comparison of the target compound with its 3,4-difluoro analog (VU0635676-1) in the same HDAC6 biochemical assay has not been published in a primary research paper or patent. However, isolated data points from different sources suggest that the mono-fluorinated compound may exhibit different isoform selectivity. The target compound has a recorded IC50 of 14 nM against recombinant human HDAC6 in a fluorogenic assay [1], while the 3,4-difluoro analog shows activity in a distinct chemotype series. Without a shared assay context, the quantitative selectivity difference cannot be calculated. This absence of comparative data represents a critical evidence gap for procurement decisions.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 14 nM (HDAC6) |
| Comparator Or Baseline | VU0635676-1 (N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide): no published IC50 in the same assay system |
| Quantified Difference | Cannot be calculated due to lack of comparable data |
| Conditions | Recombinant human N-terminal GST-tagged HDAC6 (1-1215 residues) expressed in Sf9 insect cells, using Z-Lys(Ac)-AMC fluorogenic substrate [1] |
Why This Matters
The lack of a conducted head-to-head study means that a researcher aiming for a specific HDAC6 selectivity window cannot reliably choose between these two compounds based on published quantitative evidence, increasing the risk of selecting a suboptimal tool compound.
- [1] BindingDB. BDBM50105329 affinity data: IC50 14 nM for inhibition of recombinant human HDAC6. View Source
